

SPI-1865: A Cell-Permeable STAT3 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SPI-1865

Cat. No.: B1193605

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and survival.^{[1][2]} Aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression, metastasis, and resistance to therapy. Consequently, the development of potent and specific STAT3 inhibitors is a significant focus in oncology drug discovery. This technical guide provides a comprehensive overview of **SPI-1865**, a cell-permeable peptide inhibitor of STAT3, designed for preclinical research applications.

SPI-1865: Product Identity and Mechanism of Action

It is critical to clarify that the designation "**SPI-1865**" in some commercial contexts refers to "STAT3 Inhibitor XII, SPI," a 28-amino acid peptide. This peptide is derived from the Src Homology 2 (SH2) domain of STAT3, specifically residues 588-615.^{[2][3]} The peptide sequence is H-Phe-Ile-Ser-Lys-Glu-Arg-Glu-Arg-Ala-Ile-Leu-Ser-Tyr-Lys-Pro-Pro-Gly-Tyr-Phe-Leu-Leu-Arg-Phe-Ser-Glu-Ser-Ser-Lys-OH.

The primary mechanism of action of **SPI-1865** is the competitive inhibition of the STAT3-SH2 domain's interaction with phosphorylated tyrosine (pTyr) motifs on upstream signaling partners,

such as cytokine receptors and receptor tyrosine kinases.^{[2][3]} This binding is a critical step for the dimerization of STAT3 monomers. By disrupting this interaction, **SPI-1865** effectively prevents STAT3 dimerization, a prerequisite for its subsequent phosphorylation, nuclear translocation, DNA binding, and transcriptional activation of target genes involved in cell proliferation and survival.^{[2][3]}

Core Data Summary

The following tables summarize the key quantitative data for **SPI-1865** based on in vitro and in vivo studies.

Table 1: In Vitro Efficacy of **SPI-1865**

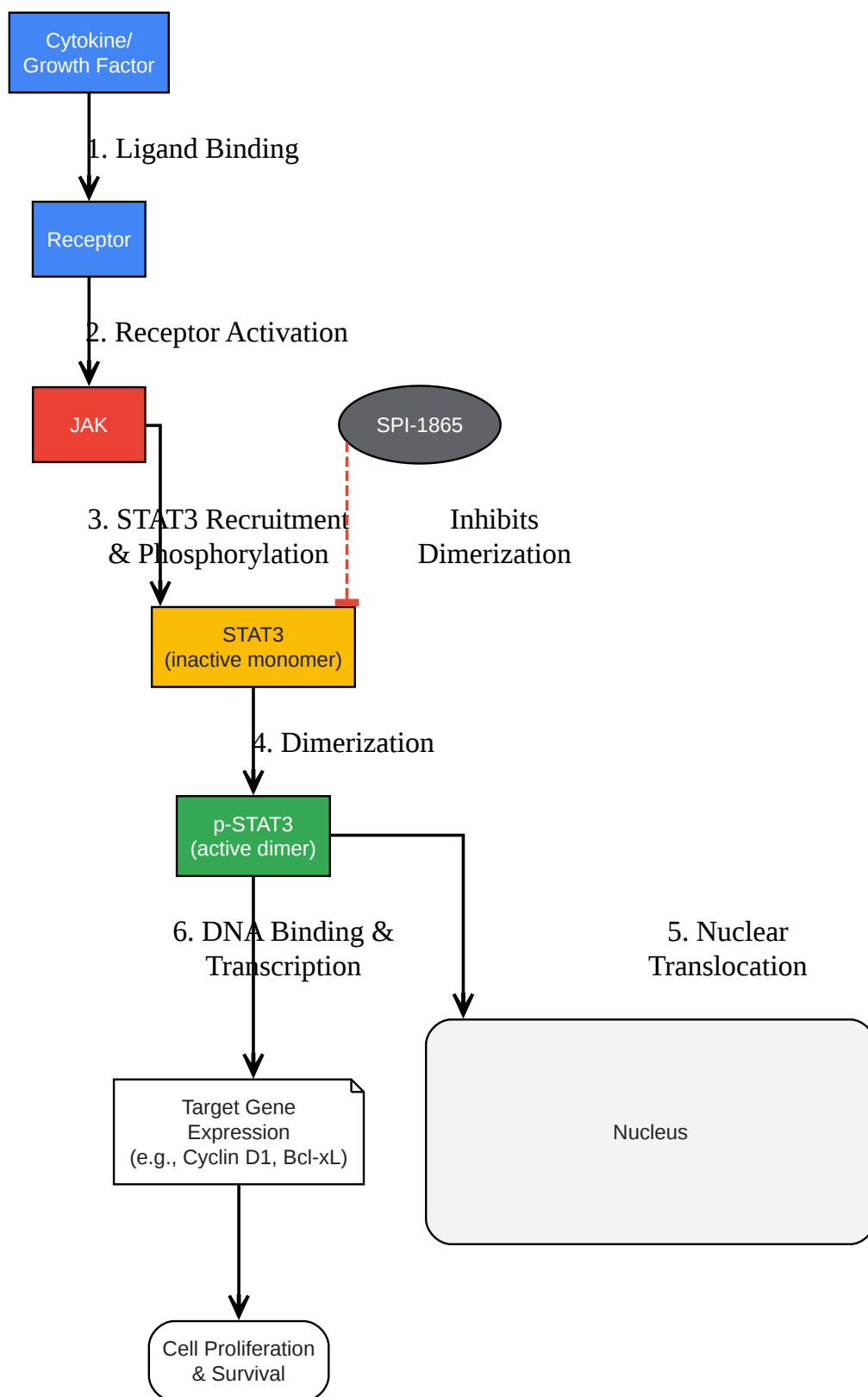
Parameter	Cell Line	Value	Reference
Inhibition of STAT3-pTyr Peptide Binding (IC50)	-	~10 μ M	^[2]
Inhibition of STAT3 DNA Binding Activity	MDA-MB-231	Dose-dependent inhibition	^[2]
Effect on Cell Viability	MDA-MB-231	Dose-dependent reduction	^[2]
MDA-MB-435	Dose-dependent reduction	^[2]	
Induction of Apoptosis	MDA-MB-231	Time- and dose-dependent increase	^[2]

Table 2: In Vivo Efficacy of **SPI-1865**

Animal Model	Treatment	Outcome	Reference
Human Breast Tumor Xenografts in Mice	SPI-1865	Strong inhibition of tumor growth	[1]
Down-regulation of STAT3-regulated genes (Cyclin D1, Bcl- xL, Survivin)	[1]		

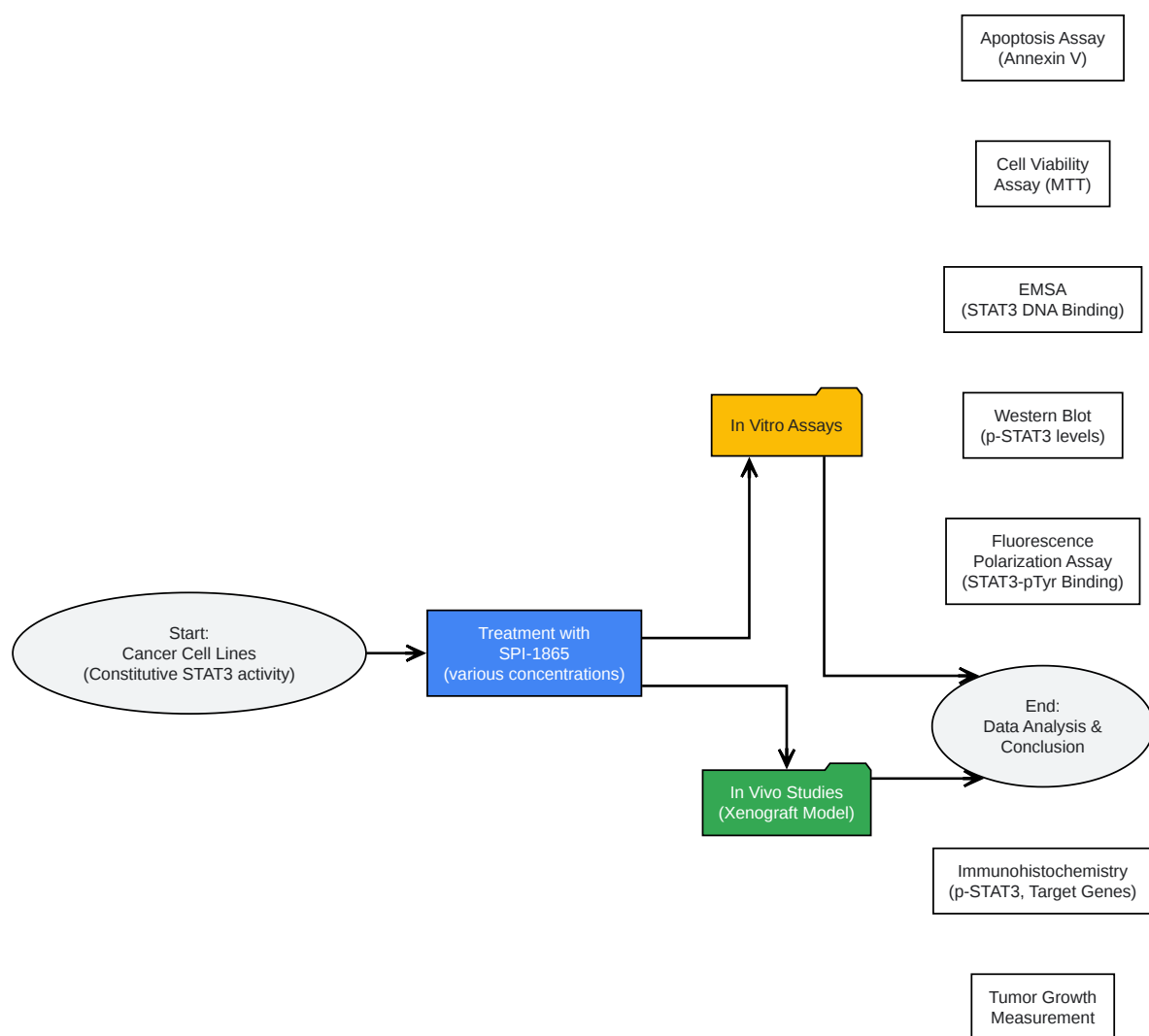
Signaling Pathways and Experimental Workflows

To visually represent the context and application of **SPI-1865**, the following diagrams have been generated using the Graphviz DOT language.



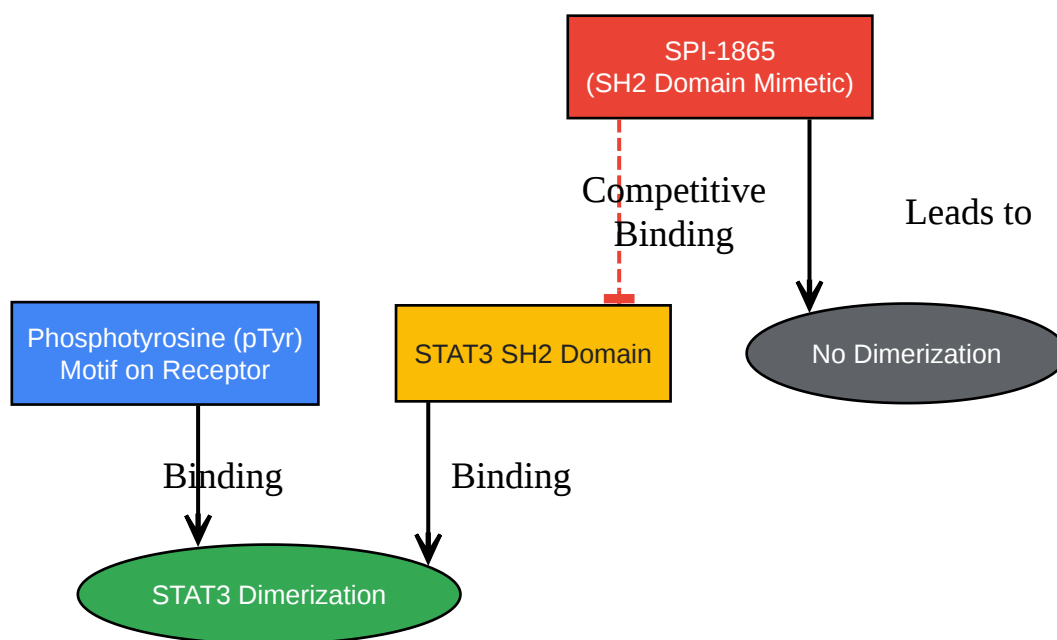
[Click to download full resolution via product page](#)

Figure 1: Simplified STAT3 Signaling Pathway and the inhibitory action of **SPI-1865**.



[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the evaluation of **SPI-1865**.



[Click to download full resolution via product page](#)

Figure 3: Competitive inhibition mechanism of **SPI-1865**.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of **SPI-1865**, based on the methodologies described in the primary literature.[2]

1. Cell Viability Assay (MTT Assay)

- Objective: To determine the effect of **SPI-1865** on the viability of cancer cells.
- Materials:
 - Cancer cell lines (e.g., MDA-MB-231, MDA-MB-435)
 - 96-well plates
 - Complete culture medium
 - **SPI-1865** stock solution (in a suitable solvent, e.g., sterile water or DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of **SPI-1865** in complete culture medium.
 - Remove the existing medium from the wells and replace it with 100 μ L of medium containing various concentrations of **SPI-1865**. Include a vehicle control.
 - Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
 - Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for Phospho-STAT3

- Objective: To assess the effect of **SPI-1865** on the phosphorylation of STAT3.
- Materials:
 - Cancer cell lines
 - 6-well plates

- **SPI-1865**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - Plate cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of **SPI-1865** for the desired time.
 - Wash cells with ice-cold PBS and lyse them in lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using the BCA assay.
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β -actin).

3. Electrophoretic Mobility Shift Assay (EMSA)

- Objective: To determine the effect of **SPI-1865** on the DNA-binding activity of STAT3.
- Materials:
 - Nuclear extracts from treated and untreated cancer cells
 - ³²P-labeled high-affinity sis-inducible element (hSIE) oligonucleotide probe
 - Binding buffer
 - Poly(dI-dC)
 - Non-denaturing polyacrylamide gel
 - Gel electrophoresis apparatus
 - Phosphorimager
- Procedure:
 - Prepare nuclear extracts from cells treated with or without **SPI-1865**.
 - Set up the binding reaction by incubating nuclear extract (5-10 μ g) with poly(dI-dC) in binding buffer on ice.

- Add the ^{32}P -labeled hSIE probe and incubate for 20-30 minutes at room temperature.
- For competition assays, add an excess of unlabeled probe before the labeled probe. For supershift assays, add a STAT3-specific antibody after the probe incubation.
- Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
- Dry the gel and expose it to a phosphor screen.
- Analyze the results using a phosphorimager.

Conclusion

SPI-1865 (STAT3 Inhibitor XII, SPI) is a valuable research tool for investigating the role of STAT3 signaling in cancer and other diseases. As a cell-permeable peptide that competitively inhibits STAT3 dimerization, it offers a specific mechanism to probe the downstream consequences of STAT3 activation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to effectively utilize **SPI-1865** in their preclinical studies. Further investigation into its in vivo pharmacokinetics and efficacy in a broader range of cancer models will be essential to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Cell-permeable Stat3 SH2 Domain Mimetic Inhibits Stat3 Activation and Induces Antitumor Cell Effects in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-permeable Stat3 SH2 domain mimetic inhibits Stat3 activation and induces antitumor cell effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SPI-1865: A Cell-Permeable STAT3 Inhibitor for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1193605#spi-1865-as-a-cell-permeable-stat3-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com